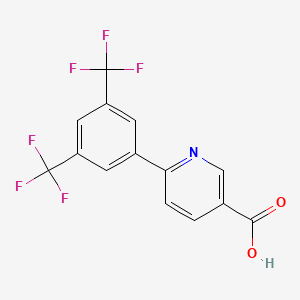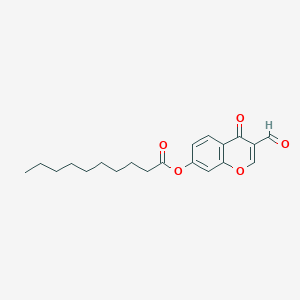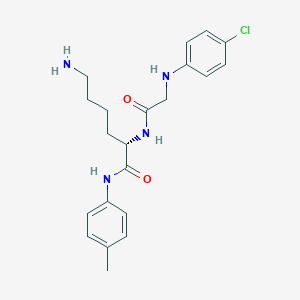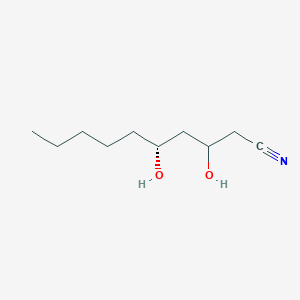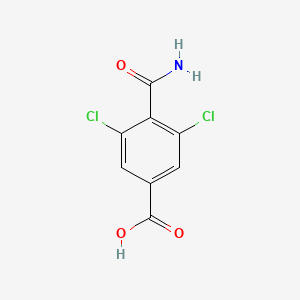
4-Carbamoyl-3,5-dichlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carbamoyl-3,5-dichlorobenzoic acid is a chemical compound characterized by the presence of a carbamoyl group and two chlorine atoms attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoyl-3,5-dichlorobenzoic acid typically involves the reaction of 3,5-dichlorobenzoic acid with suitable reagents to introduce the carbamoyl group. One common method involves the treatment of 3,5-dichlorobenzoic acid with thionyl chloride to form 3,5-dichlorobenzoyl chloride, which is then reacted with an amine to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Carbamoyl-3,5-dichlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the chlorine atoms.
Hydrolysis: Formation of 3,5-dichlorobenzoic acid and the corresponding amine.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
4-Carbamoyl-3,5-dichlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-carbamoyl-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
3,5-Dichlorobenzoic Acid: Lacks the carbamoyl group, making it less versatile in certain reactions.
4-Amino-3,5-dichlorobenzoic Acid: Contains an amino group instead of a carbamoyl group, leading to different chemical and biological properties.
3,4-Dichlorobenzoic Acid: Differently substituted, affecting its reactivity and applications.
Uniqueness: 4-Carbamoyl-3,5-dichlorobenzoic acid is unique due to the presence of both carbamoyl and dichloro groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and form specific interactions with biological molecules makes it a valuable compound in research and industry.
Properties
CAS No. |
651058-98-9 |
|---|---|
Molecular Formula |
C8H5Cl2NO3 |
Molecular Weight |
234.03 g/mol |
IUPAC Name |
4-carbamoyl-3,5-dichlorobenzoic acid |
InChI |
InChI=1S/C8H5Cl2NO3/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2H,(H2,11,12)(H,13,14) |
InChI Key |
PSMMBZCWIJNJBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)N)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



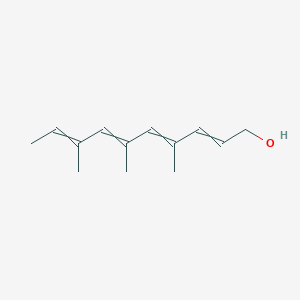
![7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B12604134.png)

![S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12604139.png)
![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)
![3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604147.png)
![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)
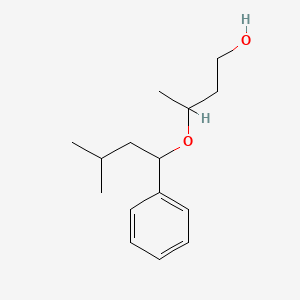
![5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12604166.png)
